An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Nonanedione
An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental analysis of 2,4-nonanedione. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and detailed methodologies.
Chemical Identity and Structure
2,4-Nonanedione, a beta-diketone, is identified by the CAS number 6175-23-1.[1] Its structure consists of a nine-carbon chain with ketone groups at the second and fourth positions.
IUPAC Name: nonane-2,4-dione[1] Molecular Formula: C₉H₁₆O₂[1] Canonical SMILES: CCCCCC(=O)CC(=O)C[1] InChI Key: KFBXUKHERGLHLG-UHFFFAOYSA-N[1]
Below is a diagram illustrating the chemical structure of 2,4-nonanedione.
Caption: Chemical structure of 2,4-Nonanedione.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,4-nonanedione.
| Property | Value | Reference |
| Molecular Weight | 156.22 g/mol | [1] |
| Physical Description | Liquid | [2] |
| Melting Point | -18 °C | [2] |
| Boiling Point | 100-103 °C at 19 mmHg | [1] |
| Density | 0.938 g/cm³ | [1] |
| Refractive Index | 1.4608 | [1] |
| pKa (Predicted) | 9.28 ± 0.10 | [1] |
| Kovats Retention Index | Standard non-polar: 1152 | [2] |
Keto-Enol Tautomerism
As a β-diketone, 2,4-nonanedione exists as an equilibrium mixture of its keto and enol tautomers.[3] The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.[3] While the keto form is generally more stable for simple ketones, the presence of the 1,3-dicarbonyl moiety in 2,4-nonanedione significantly favors the enol tautomer.[3]
The equilibrium between the keto and enol forms can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to each tautomer.[4][5] The equilibrium constant (Keq = [enol]/[keto]) is influenced by factors such as the solvent and temperature.[6]
Caption: Keto-enol tautomerism in 2,4-Nonanedione.
Experimental Protocols
Synthesis of 2,4-Nonanedione (Adapted from a general procedure for β-diketones)
This protocol is an adaptation of a general method for the C-acylation of ketones to form β-diketones.
Materials:
-
Heptanoyl chloride
-
Acetone
-
Sodium hydride (NaH)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Slowly add a solution of heptanoyl chloride (1.0 equivalent) in anhydrous diethyl ether to the reaction mixture.
-
After the addition, reflux the reaction mixture for 2-3 hours.
-
Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of dilute hydrochloric acid until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2,4-nonanedione.
Caption: A representative workflow for the synthesis of 2,4-Nonanedione.
Spectroscopic Characterization
Objective: To confirm the structure of 2,4-nonanedione and to study the keto-enol tautomerism.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation: Dissolve approximately 10-20 mg of the purified 2,4-nonanedione in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectroscopy Parameters:
-
Frequency: 500 MHz
-
Solvent: CDCl₃
-
Internal Standard: TMS (0 ppm)
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
¹³C NMR Spectroscopy Parameters:
-
Frequency: 125 MHz
-
Solvent: CDCl₃
-
Internal Standard: TMS (0 ppm)
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
Data Analysis: Analyze the chemical shifts, multiplicities, and integration of the peaks in the ¹H NMR spectrum to assign the protons to the keto and enol forms. Use the ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments. The ratio of the integrals of specific protons in the keto and enol forms can be used to determine the equilibrium constant of the tautomerism.[5]
Objective: To identify the functional groups present in 2,4-nonanedione.
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Parameters:
-
Mode: Attenuated Total Reflectance (ATR) or transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Analysis: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups (around 1700-1730 cm⁻¹ for the keto form) and the C=C and O-H stretching of the enol form (around 1600-1650 cm⁻¹ and a broad band around 2500-3300 cm⁻¹, respectively).
Objective: To determine the molecular weight and fragmentation pattern of 2,4-nonanedione.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 2,4-nonanedione (156.22 g/mol ). The fragmentation pattern will provide structural information.
Caption: A logical workflow for the analytical characterization of 2,4-Nonanedione.
References
- 1. 2,4-NONANEDIONE | 6175-23-1 [m.chemicalbook.com]
- 2. 2,4-Nonanedione | C9H16O2 | CID 80314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 6. Keto-Enol Tautomerism [thecatalyst.org]
